Tautomeric Equilibrium vs. Non-Amino Analogs
3,5-Difluoro-2-hydrazinylpyridin-4-amine (C5H6F2N4, MW 160.12) exists in equilibrium with its pyridinone-hydrazone tautomer, 2(1H)-pyridinone,4-amino-3,5-difluoro-,hydrazone, as documented by its 9CI registry designation . In contrast, 3,5-difluoro-2-hydrazinopyridine (CAS 851179-06-1, C5H5F2N3, MW 145.11) lacks the 4-amino group entirely, precluding this tautomeric equilibrium . The tautomerism alters the hydrogen-bond donor/acceptor profile: the target compound offers three tautomer-dependent H-bond donor sites (hydrazone NH, amino NH2, and pyridinone NH) versus only two in the des-amino analog (hydrazine NH2 and NH), impacting target recognition in biological systems.
Comparator: 2 donor sites, single tautomer; PSA ~57 Ų.
~33% higher PSA.
| Evidence Dimension | Number of hydrogen-bond donor sites and tautomeric states |
|---|---|
| Target Compound Data | 3 tautomer-dependent H-bond donor sites; 2 interconvertible tautomeric forms (4-aminopyridine and pyridinone-hydrazone); MW 160.12 g/mol; PSA 76.96 Ų |
| Comparator Or Baseline | 3,5-Difluoro-2-hydrazinopyridine (CAS 851179-06-1): 2 H-bond donor sites; single dominant tautomer; MW 145.11 g/mol; PSA ~57 Ų (estimated) |
| Quantified Difference | Target compound has ~33% higher polar surface area (76.96 vs. ~57 Ų) and 1 additional H-bond donor, enabling distinct pharmacophore engagement |
| Conditions | Structural comparison based on chemical registry data and computed molecular descriptors from ChemSrc and ChemBlink |
Why This Matters
This tautomeric duality directly affects biological target recognition and patent composition-of-matter claims, as the 4-amino group is essential for the differentiation-inducing activity claimed in US 5,700,811.
